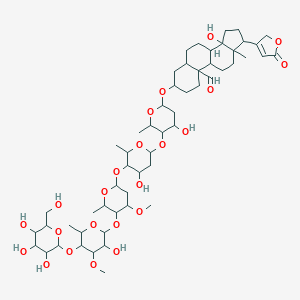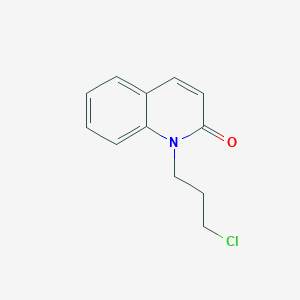
1-(3-chloropropyl)quinolin-2(1H)-one
Vue d'ensemble
Description
1-(3-chloropropyl)quinolin-2(1H)-one, also known as 3-chloro-2-quinolinone, is a heterocyclic organic compound with a molecular formula of C11H8ClNO. It is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Mécanisme D'action
The mechanism of action of 1-(3-chloropropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cell. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chloropropyl)quinolin-2(1H)-one depend on the specific compound it is used to synthesize. However, some general effects have been observed. For example, it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chloropropyl)quinolin-2(1H)-one in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are many potential future directions for the research of 1-(3-chloropropyl)quinolin-2(1H)-one. One direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Another direction is to investigate its potential as a lead compound for the development of new antitumor agents. Additionally, its anti-inflammatory activity could be further explored for the development of new anti-inflammatory agents. Finally, its mechanism of action could be further elucidated to better understand its biological activity.
Applications De Recherche Scientifique
1-(3-chloropropyl)quinolin-2(1H)-one has been widely used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. For example, it has been used as a key intermediate in the synthesis of a potent antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. It has also been used in the synthesis of a series of novel antimicrobial agents, such as 2-alkyl-4-quinolone derivatives. In addition, it has been used as a starting material in the synthesis of anti-inflammatory agents, such as 3-(4-chlorophenyl)-1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid ethyl ester.
Propriétés
Numéro CAS |
153877-06-6 |
|---|---|
Nom du produit |
1-(3-chloropropyl)quinolin-2(1H)-one |
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
1-(3-chloropropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12ClNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
Clé InChI |
GMXGOGZCZKBXRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |
Synonymes |
2(1H)-Quinolinone,1-(3-chloropropyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

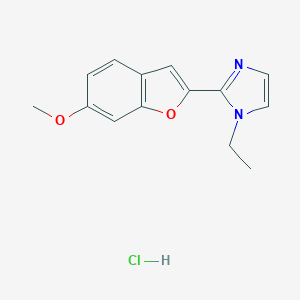

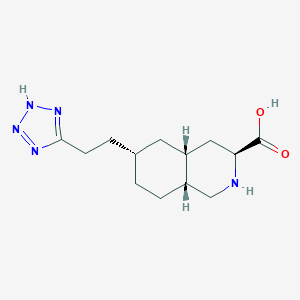

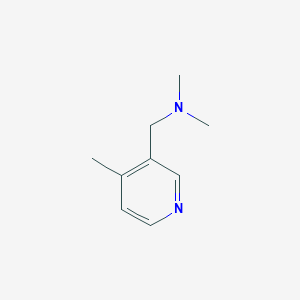
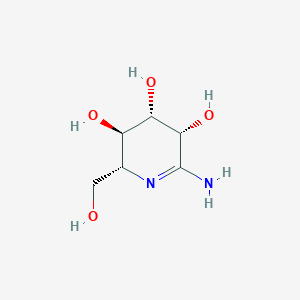

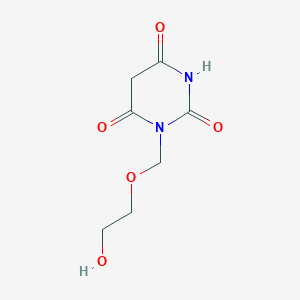
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
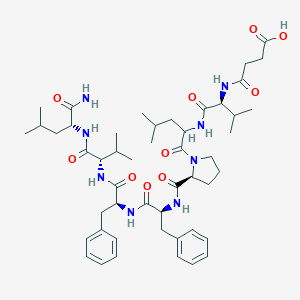
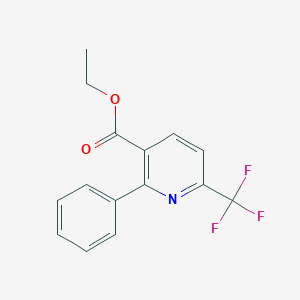
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
